Diethyl 2-bromo-3-oxosuccinate
Overview
Description
Diethyl 2-bromo-3-oxosuccinate is an organic compound with the molecular formula C8H11BrO5 It is a derivative of succinic acid, where two ethyl groups are esterified, and a bromine atom is attached to the second carbon of the succinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-bromo-3-oxosuccinate can be synthesized through the bromination of diethyl oxalate followed by esterification. One common method involves the reaction of diethyl oxalate with bromine in the presence of a catalyst such as phosphorus tribromide. The reaction is typically carried out under controlled temperature conditions to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in the production process.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to diethyl 3-oxosuccinate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of this compound derivatives with higher oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of diethyl 2-amino-3-oxosuccinate, diethyl 2-thio-3-oxosuccinate, etc.
Reduction: Formation of diethyl 3-oxosuccinate.
Oxidation: Formation of higher oxidation state derivatives.
Scientific Research Applications
Diethyl 2-bromo-3-oxosuccinate is used in various fields of scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and intermediates for agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 2-bromo-3-oxosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Diethyl 2-chloro-3-oxosuccinate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity due to the difference in electronegativity and size between chlorine and bromine.
Diethyl 2-iodo-3-oxosuccinate: Contains an iodine atom, which is larger and more reactive than bromine, leading to different reaction pathways and products.
Diethyl 2-fluoro-3-oxosuccinate: Fluorine substitution results in significantly different electronic properties and reactivity.
Uniqueness: Diethyl 2-bromo-3-oxosuccinate is unique due to the balance of reactivity and stability provided by the bromine atom. It offers a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
diethyl 2-bromo-3-oxobutanedioate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO5/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTDVOWBAHLRLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(=O)OCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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